3-Bromo-4-methylthiophene
Overview
Description
3-Bromo-4-methylthiophene is a brominated thiophene derivative that has been the subject of various studies due to its potential as a building block for the synthesis of complex organic compounds, particularly in the field of organic electronics and materials science. The compound is characterized by the presence of a bromine atom and a methyl group attached to a thiophene ring, which is a five-membered sulfur-containing heterocycle.
Synthesis Analysis
The synthesis of 3-Bromo-4-methylthiophene and its derivatives has been explored through different methods. For instance, the selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides has been demonstrated, yielding a library of 2-aryl-4-bromo-5-methylthiophenes with varying yields . Additionally, the synthesis of 3-methylthiophene bromides has been achieved using 3-methylthiophene and NBS as basic materials, resulting in high yields and purity .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-methylthiophene-related compounds has been extensively studied using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal and molecular structure of unsymmetrical thiophene derivatives . Furthermore, quantum mechanical calculations, including density functional theory (DFT), have been used to optimize molecular structures and predict spectroscopic properties 10.
Chemical Reactions Analysis
3-Bromo-4-methylthiophene undergoes various chemical reactions that lead to the formation of diverse derivatives. For example, bromination of 4-methyldibenzothiophene yields 3-bromo-4-methyldibenzothiophene as the major product . Additionally, one-pot oxidation and bromination reactions have been used to synthesize dibromothiophenes, which serve as precursors for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-methylthiophene and its derivatives have been characterized through experimental and theoretical methods. Spectroscopic techniques such as FT-IR, NMR, and UV-Vis have been utilized to investigate these properties 10. Theoretical calculations have also provided insights into the energetic behavior, atomic charges, dipole moments, and molecular orbitals of these compounds . Additionally, the electrochemical properties of thiophene derivatives have been explored, revealing their potential in electronic applications .
Scientific Research Applications
Organic Materials Synthesis
3-Bromo-4-methylthiophene is used in the synthesis of organic electronic materials. For instance, its selective direct arylation with aryl bromides forms a library of 2-aryl-4-bromo-5-methylthiophenes. This method is significant for preparing functional organic electronic materials due to its selectivity and high yield (27–63%) (Vamvounis & Gendron, 2013).
Optical Properties and Structure Studies
The optical properties and crystal structures of derivatives starting from commercial 3-bromo-4-methylthiophene are extensively researched. One study focused on the synthesis of specific compounds, analyzing their absorption and photoluminescence properties in relation to their structural characteristics (Sotgiu et al., 2003).
Polymer Synthesis
3-Bromo-4-methylthiophene is a crucial intermediate in synthesizing novel polythiophenes with distinct properties. These polymers have been studied for their thermal, optical, and electrochemical properties, offering insights into their potential applications in various fields (Tapia et al., 2010).
Electrochemical Applications
Studies on electrochemically induced substitution of polythiophenes have used 3-bromo-4-methylthiophene. These investigations provide valuable data on the conductive and electroactive properties of substituted polymers, essential for developing advanced materials in electronics (Qi, Rees, & Pickup, 1996).
Photochromic Behavior
Research on novel photochromic compounds starting from 3-bromo-4-methylthiophene has been conducted. These studies are crucial for understanding the photochromic behavior of these compounds, which is important for applications in optical storage and display devices (Liu, Yang, & Yu, 2008).
Safety And Hazards
3-Bromo-4-methylthiophene is classified as a combustible liquid (Hazard Statement: H227) . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Safety measures include keeping the substance away from heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
3-bromo-4-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrS/c1-4-2-7-3-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUSOPVRLCFJCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370584 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methylthiophene | |
CAS RN |
30318-99-1 | |
Record name | 3-Bromo-4-methylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30318-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-methylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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